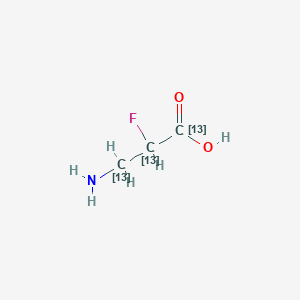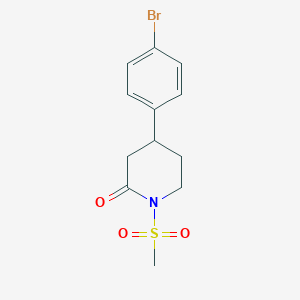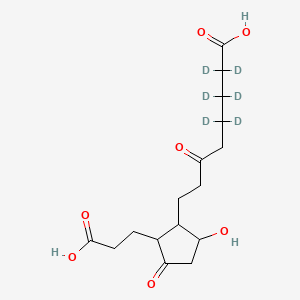
tetranor-Prostaglandin E Metabolite-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetranor-Prostaglandin E Metabolite-d6 is a deuterated form of tetranor-Prostaglandin E Metabolite, which is a major urinary metabolite of Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of tetranor-Prostaglandin E Metabolite in various biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-Prostaglandin E Metabolite-d6 involves the incorporation of deuterium atoms into the tetranor-Prostaglandin E Metabolite structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including deuterium exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically formulated as a solution in methyl acetate and stored at -80°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Tetranor-Prostaglandin E Metabolite-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Deuterium atoms in the compound can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tetranor-Prostaglandin E Metabolite-d6 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tetranor-Prostaglandin E Metabolite-d6 involves its role as an internal standard in analytical assays. It helps in the accurate quantification of tetranor-Prostaglandin E Metabolite by compensating for variations in sample preparation and analysis. The molecular targets and pathways involved include the metabolic pathways of Prostaglandin E2, where tetranor-Prostaglandin E Metabolite is a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Tetranor-Prostaglandin E Metabolite: The non-deuterated form of the compound.
Prostaglandin E2: The parent compound from which tetranor-Prostaglandin E Metabolite is derived.
15-keto-Prostaglandin E2: Another metabolite of Prostaglandin E2 with similar applications.
Uniqueness
Tetranor-Prostaglandin E Metabolite-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it a valuable tool in research and industrial applications where accurate measurement of Prostaglandin E2 metabolites is crucial .
Propiedades
Fórmula molecular |
C16H24O7 |
|---|---|
Peso molecular |
334.39 g/mol |
Nombre IUPAC |
8-[2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/i1D2,2D2,4D2 |
Clave InChI |
ZJAZCYLYLVCSNH-JGTMQTSBSA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)CCC1C(CC(=O)C1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canónico |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


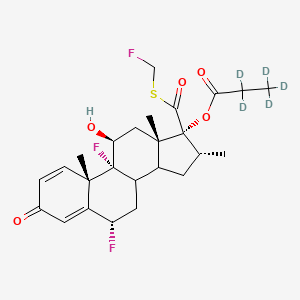
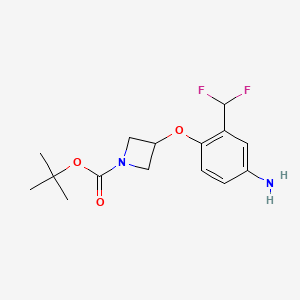

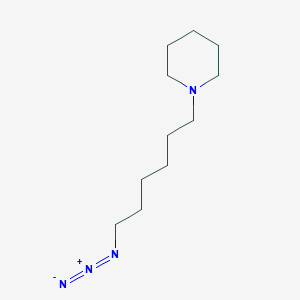
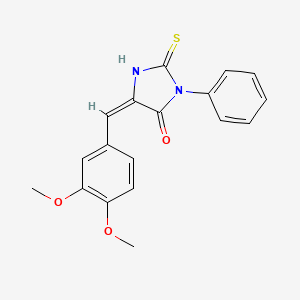

![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)


